N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine
Description
N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 1H-pyrazole core substituted with methyl, isopropyl, and isobutyl groups. Pyrazoles are nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. This article compares the compound with three related pyrazol-4-amine derivatives, emphasizing substituent effects, synthesis, and spectral properties.
Properties
Molecular Formula |
C11H22ClN3 |
|---|---|
Molecular Weight |
231.76 g/mol |
IUPAC Name |
3-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H21N3.ClH/c1-8(2)6-12-11-7-14(9(3)4)13-10(11)5;/h7-9,12H,6H2,1-5H3;1H |
InChI Key |
JVXDBRFRNCLRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC(C)C)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by alkylation reactions to introduce the isobutyl, isopropyl, and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isobutyl-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound and its analogs share a pyrazol-4-amine scaffold but differ in substituents, which influence reactivity, stability, and applications:
Key Observations :
Physicochemical Properties
Available data for analogs are summarized below:
Insights :
- Melting Points : The cyclopropyl analog’s moderate melting range (104–107°C) suggests crystalline stability, possibly due to hydrogen bonding.
- Spectral Data : HRMS and IR data () confirm molecular identity and functional groups (e.g., amine N–H stretches).
Research Findings and Implications
- Substituent Effects : Bulky alkyl groups (e.g., isobutyl) may lower solubility in polar solvents but enhance lipid membrane permeability. Aromatic substituents (e.g., pyridine, benzyl) could improve binding affinity in biological targets .
- Synthetic Challenges : Copper catalysis () is effective for pyrazol-4-amine derivatization but struggles with steric hindrance. Alternative methods (e.g., palladium catalysis) may be necessary for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
